Methyl 4-amino-3-(2-methoxyethoxy)benzoate CAS 1001346-00-4
Methyl 4-amino-3-(2-methoxyethoxy)benzoate CAS 1001346-00-4
An In-Depth Technical Guide to Methyl 4-amino-3-(2-methoxyethoxy)benzoate (CAS 1001346-00-4): A Versatile Scaffold for Drug Discovery
Abstract
Methyl 4-amino-3-(2-methoxyethoxy)benzoate is a substituted p-aminobenzoic acid (PABA) derivative that presents considerable opportunities as a versatile building block in medicinal chemistry and drug development. Its unique structural features, including a primary aromatic amine, a methyl ester, and a flexible methoxyethoxy side chain, offer multiple points for chemical modification. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a plausible and detailed synthetic pathway, characterization methodologies, and its potential applications as a scaffold for creating novel therapeutic agents. The narrative is designed for researchers and drug development professionals, emphasizing the chemical logic behind synthetic choices and the strategic value of this molecule in designing compounds with tailored pharmacological profiles.
Introduction & Chemical Identity
Methyl 4-amino-3-(2-methoxyethoxy)benzoate belongs to the family of aminobenzoates, a class of compounds that forms the core of many biologically active molecules, most notably local anesthetics like benzocaine.[1][2] The structure is characterized by a benzene ring substituted with an amino group and a methyl carboxylate in a para arrangement. The key feature that distinguishes this molecule is the 2-methoxyethoxy group at the 3-position, ortho to the amino group. This substituent can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while also providing a potential vector for receptor interaction. Its utility lies primarily as a chemical intermediate, where the reactive amino group serves as a handle for further molecular elaboration.[3][4]
| Identifier | Value |
| CAS Number | 1001346-00-4[5] |
| IUPAC Name | methyl 4-amino-3-(2-methoxyethoxy)benzoate |
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol |
| Canonical SMILES | COCCOc1cc(c(cc1)C(=O)OC)N |
| InChIKey | GTFXSDRIFGSZGU-UHFFFAOYSA-N (for hydrochloride salt) |
| Related CAS (HCl Salt) | 2060031-54-9 |
Physicochemical & Safety Profile
The physicochemical properties of a drug discovery building block are critical for predicting its behavior in biological systems and for guiding downstream formulation. The safety profile, based on data from its hydrochloride salt, suggests standard laboratory precautions are necessary.
| Property | Predicted Value | Significance in Drug Design |
| XLogP3 | ~1.5 - 2.0 | Indicates moderate lipophilicity, often correlated with good membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 | The primary amine (NH₂) can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 4 | The ether and carbonyl oxygens can act as hydrogen bond acceptors, influencing solubility and receptor binding. |
| Polar Surface Area (PSA) | 67.9 Ų | A value below 90 Ų is often associated with good cell permeability. |
| Rotatable Bonds | 5 | The flexible side chain allows conformational adaptation within a binding pocket. |
Safety & Handling: The hydrochloride salt of this compound is classified as an irritant (GHS07 pictogram), causing skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategy & Methodologies
Retrosynthetic Analysis & Proposed Pathway
The retrosynthetic strategy involves three key transformations:
-
Nitro Group Reduction: The target amine can be reliably formed from a precursor nitro compound.
-
Etherification: The 2-methoxyethoxy side chain can be installed via a Williamson ether synthesis on a phenolic precursor.
-
Esterification: The methyl ester can be formed from the corresponding carboxylic acid, which also serves to protect the acid during other transformations.
This logic leads to the following forward synthetic plan:
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure derived from established methods for each reaction type.[6] Researchers should optimize conditions as needed.
Step 1: Fischer Esterification of 3-Hydroxy-4-nitrobenzoic Acid
-
Rationale: Fischer esterification is a straightforward and cost-effective method for converting a carboxylic acid to a methyl ester using an excess of methanol as both solvent and reagent, with a strong acid catalyst.[8]
-
Procedure:
-
Suspend 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in methanol (15-20 volumes).
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 6-8 hours. Monitor reaction completion by TLC.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 3-hydroxy-4-nitrobenzoate, which can be used directly or purified by column chromatography.
-
Step 2: Williamson Ether Synthesis
-
Rationale: This reaction introduces the 2-methoxyethoxy side chain. A weak base like potassium carbonate is sufficient to deprotonate the phenol, which then acts as a nucleophile to displace the bromide from 1-bromo-2-methoxyethane.[6]
-
Procedure:
-
Dissolve Methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF, 10 volumes).
-
Add potassium carbonate (K₂CO₃, 2.5 eq) and 1-bromo-2-methoxyethane (1.5 eq).
-
Heat the mixture to 70-80°C for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into a large volume of ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water. If no solid forms, extract the aqueous mixture with ethyl acetate.
-
Dry the solid or concentrated organic extract to yield crude Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The reduction of an aromatic nitro group to a primary amine is a common and high-yielding transformation. Using iron powder in acetic acid is a classic, effective, and scalable method.[6]
-
Procedure:
-
To a flask containing acetic acid (20 volumes), add iron powder (Fe, ~5 eq). Heat the suspension to 50-60°C.
-
Dissolve the crude Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate (1.0 eq) in methanol or acetic acid and add it dropwise to the hot iron suspension.
-
Stir the mixture vigorously at 60°C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification and Characterization
-
Purification: The final crude product can be purified using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: A comprehensive analysis is required to confirm the structure and purity of the final compound.[9]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to: aromatic protons (3H, distinct splitting pattern), the NH₂ group (broad singlet, ~4.0-5.0 ppm), the two -OCH₂- groups of the side chain (triplets, ~3.6-4.2 ppm), the ester -OCH₃ group (singlet, ~3.8 ppm), and the terminal -OCH₃ group (singlet, ~3.4 ppm). |
| ¹³C NMR | Expect 11 distinct carbon signals, including those for the aromatic ring (6 signals), the carbonyl ester, and the four unique carbons of the C-O-C-C-O-C chain. |
| Mass Spectrometry | The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 225 or 226, respectively. |
| HPLC | A single major peak should be observed, with purity typically assessed as >95% by peak area integration for use in further synthetic applications. |
Applications in Medicinal Chemistry & Drug Development
The true value of Methyl 4-amino-3-(2-methoxyethoxy)benzoate lies in its potential as a versatile scaffold. The primary aromatic amine is a nucleophilic handle that can be readily functionalized, opening a gateway to a vast chemical space.
A Key Intermediate for Derivatization
The amino group can undergo a wide range of reactions, including acylation to form amides, reductive amination to form secondary amines, diazotization to form diazonium salts (precursors to many other functional groups), and participation in cross-coupling reactions. This versatility makes it an ideal starting point for building more complex molecules.[1][4]
Caption: Potential derivatization pathways from the core molecule.
Strategic Value in Analog Design
-
Modulation of Physicochemical Properties: The 2-methoxyethoxy group is a more polar and flexible alternative to simpler alkoxy groups like methoxy or ethoxy. This can be strategically employed to enhance aqueous solubility, escape metabolic hotspots (e.g., O-dealkylation), and fine-tune lipophilicity to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Bioisosteric Replacement: In lead optimization, this scaffold could be used as a bioisostere for other substituted aromatic rings. The specific substitution pattern can help explore structure-activity relationships (SAR) by probing how changes in electronics and sterics at the 3- and 4-positions affect target binding and biological activity.[10]
Potential Therapeutic Areas
Given its structural similarity to known pharmacophores, derivatives of this compound could be explored in several therapeutic areas:
-
Oncology: The substituted aminobenzoate motif is present in various targeted therapies. The diaryl ether linkage, which can be formed from related phenolic precursors, is a key feature in many kinase inhibitors that target the ATP-binding site.[4]
-
Local Anesthetics: As a direct analog of benzocaine, novel derivatives could be synthesized and tested for local anesthetic properties, potentially with altered duration of action or reduced toxicity.[2][11]
-
Infectious Diseases: The PABA scaffold is fundamental to the mechanism of sulfonamide antibiotics. Novel derivatives could be investigated for antimicrobial or antifungal activity.[12]
Conclusion
Methyl 4-amino-3-(2-methoxyethoxy)benzoate, CAS 1001346-00-4, represents a strategically valuable yet underexplored building block for chemical and pharmaceutical research. While not a therapeutic agent itself, its well-defined structure, multiple points for functionalization, and the advantageous properties imparted by the methoxyethoxy side chain make it an attractive starting material for the synthesis of new chemical entities. The robust synthetic pathway and derivatization strategies outlined in this guide provide a clear roadmap for researchers to leverage this compound in their drug discovery programs, facilitating the exploration of novel structure-activity relationships and the development of next-generation therapeutics.
References
- MDPI. (2024, November 14). Synthesis of Novel Benzocaine and Procaine Glycodrugs.
- Journal of Synthetic Chemistry. (2023, August 7). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst.
- ResearchGate. (2021, August 18). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity.
- ResearchGate. Synthesis of benzocaine analog (±)‐79.
- National Institutes of Health (NIH), PubChem. Methyl 4-amino-3-methoxybenzoate.
- Chemistry Steps. (2025, December 8). Synthesis of Benzocaine.
- MySkinRecipes. Methyl 4-amino-3-(methylamino)benzoate.
- Chem-Impex. Methyl 4-(2-amino-ethyl)benzoate hydrochloride.
- BLDpharm. 927802-61-7|Methyl 3-amino-4-(3-(dimethylamino)phenoxy)benzoate.
- ChemicalBook. 4-Amino-3-methoxybenzoic acid synthesis.
- SynThink Research Chemicals. Methyl 4-Amino-2-methoxybenzoate | 27492-84-8.
- Sigma-Aldrich. methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride | 2060031-54-9.
- ChemRxiv. (2025, October 17). Amino- and Alkoxybenziodoxoles: Facile Preparation and Use as Arynophiles.
- Benchchem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
- ChemicalBook. (2026, January 13). Methyl 4-amino-2-methoxybenzoate | 27492-84-8.
- Benchchem. Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development.
- Benchchem. Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry.
- MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzocaine - Chemistry Steps [chemistrysteps.com]
- 3. Methyl 4-amino-3-(methylamino)benzoate [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 927802-61-7|Methyl 3-amino-4-(3-(dimethylamino)phenoxy)benzoate|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. jsynthchem.com [jsynthchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
